1-Methyl-4-(3-((6-methylpyridazin-3-yl)oxy)piperidine-1-carbonyl)pyrrolidin-2-one

Monoamine reuptake inhibition CNS drug discovery Structure-activity relationship (SAR)

1-Methyl-4-(3-((6-methylpyridazin-3-yl)oxy)piperidine-1-carbonyl)pyrrolidin-2-one (CAS 2034481-45-1) is a synthetic heterocyclic compound (C16H22N4O3, MW 318.377) composed of a pyrrolidin-2-one core linked via a carbonyl bridge to a piperidine ring bearing a 6-methylpyridazin-3-yloxy substituent. The compound belongs to the class of heteroaryl pyrrolidinyl and piperidinyl ketone derivatives, which have been disclosed in patent literature as monoamine reuptake inhibitors with potential utility in CNS disorders.

Molecular Formula C16H22N4O3
Molecular Weight 318.377
CAS No. 2034481-45-1
Cat. No. B2883611
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Methyl-4-(3-((6-methylpyridazin-3-yl)oxy)piperidine-1-carbonyl)pyrrolidin-2-one
CAS2034481-45-1
Molecular FormulaC16H22N4O3
Molecular Weight318.377
Structural Identifiers
SMILESCC1=NN=C(C=C1)OC2CCCN(C2)C(=O)C3CC(=O)N(C3)C
InChIInChI=1S/C16H22N4O3/c1-11-5-6-14(18-17-11)23-13-4-3-7-20(10-13)16(22)12-8-15(21)19(2)9-12/h5-6,12-13H,3-4,7-10H2,1-2H3
InChIKeyUMEMUEZKOPDATC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-Methyl-4-(3-((6-methylpyridazin-3-yl)oxy)piperidine-1-carbonyl)pyrrolidin-2-one (CAS 2034481-45-1): Structural and Pharmacological Profile for Research Procurement


1-Methyl-4-(3-((6-methylpyridazin-3-yl)oxy)piperidine-1-carbonyl)pyrrolidin-2-one (CAS 2034481-45-1) is a synthetic heterocyclic compound (C16H22N4O3, MW 318.377) composed of a pyrrolidin-2-one core linked via a carbonyl bridge to a piperidine ring bearing a 6-methylpyridazin-3-yloxy substituent [1]. The compound belongs to the class of heteroaryl pyrrolidinyl and piperidinyl ketone derivatives, which have been disclosed in patent literature as monoamine reuptake inhibitors with potential utility in CNS disorders [2]. Its computed physicochemical properties include an XLogP3 of -0.2 and a topological polar surface area of 75.6 Ų, indicating moderate hydrophilicity and favorable drug-like characteristics [1].

Why Generic Substitution Is Unreliable for 1-Methyl-4-(3-((6-methylpyridazin-3-yl)oxy)piperidine-1-carbonyl)pyrrolidin-2-one (CAS 2034481-45-1): The Necessity of Structural Precision


Within the heteroaryl pyrrolidinyl/piperidinyl ketone chemotype, seemingly minor structural modifications produce substantial shifts in monoamine transporter selectivity profiles. The patent family encompassing this compound (US20120065225A1) explicitly demonstrates that variation of the N-substituent on the pyrrolidin-2-one ring—as well as the nature of the heteroaryl group on the piperidine—can alter the ratio of serotonin, norepinephrine, and dopamine reuptake inhibition [1]. An analog differing only in the N-substituent, 4-(3-((6-methylpyridazin-3-yl)oxy)piperidine-1-carbonyl)-1-(tetrahydro-2H-pyran-4-yl)pyrrolidin-2-one (CAS 2034226-47-4), exhibits distinct physicochemical and likely pharmacological properties due to the replacement of the N-methyl group with a bulky tetrahydropyran moiety . Consequently, generic substitution based solely on core scaffold similarity, without quantitative confirmation of target engagement, risks undermining experimental reproducibility and invalidating comparative pharmacological conclusions.

Quantitative Differentiation Evidence for 1-Methyl-4-(3-((6-methylpyridazin-3-yl)oxy)piperidine-1-carbonyl)pyrrolidin-2-one (CAS 2034481-45-1) Versus Closest Analogs


N-Substituent Structural Differentiation: N-Methyl vs. N-Tetrahydropyranyl Pyrrolidin-2-one

The target compound (CAS 2034481-45-1) bears an N-methyl substituent on the pyrrolidin-2-one ring. Its closest commercially cataloged analog, 4-(3-((6-methylpyridazin-3-yl)oxy)piperidine-1-carbonyl)-1-(tetrahydro-2H-pyran-4-yl)pyrrolidin-2-one (CAS 2034226-47-4), replaces this methyl group with a bulky tetrahydropyran ring. This modification increases the molecular weight from 318.377 to 388.468 Da and adds one additional oxygen atom to the formula (C20H28N4O4 vs. C16H22N4O3) [1] . Within the monoamine reuptake inhibitor pharmacophore defined by patent US20120065225A1, the N-substituent (R1) is a critical determinant of transporter binding selectivity, with alkyl, cycloalkyl, and heterocyclyl variants producing distinct inhibition profiles at SERT, NET, and DAT [2].

Monoamine reuptake inhibition CNS drug discovery Structure-activity relationship (SAR)

Physicochemical Property Differentiation: Computed LogP and Topological Polar Surface Area

The target compound exhibits an XLogP3 of -0.2 and a topological polar surface area (TPSA) of 75.6 Ų [1]. These values place the compound within favorable ranges for CNS drug candidates (typically TPSA < 90 Ų and LogP between 1–4 for passive BBB penetration). While quantitative comparative TPSA data for the direct tetrahydropyran analog (CAS 2034226-47-4) are not publicly available, the addition of the ether oxygen and increased hydrocarbon surface from the tetrahydropyran ring is expected to increase both LogP and TPSA. The target compound's XLogP3 of -0.2 indicates greater hydrophilicity relative to most monoamine reuptake inhibitors, which typically display LogP values between 2.0–4.5 [2]. This distinct polarity profile may confer differential solubility, formulation, and biodistribution properties relevant to in vitro and in vivo experimental design.

Physicochemical profiling CNS drug-likeness Blood-brain barrier permeability prediction

Carbonyl Attachment Position on Pyrrolidin-2-one: Position-4 vs. Position-5 Regioisomer Differentiation

The target compound features the piperidine-carbonyl substituent at position 4 of the pyrrolidin-2-one ring. A closely related regioisomer, 5-(3-((6-Methylpyridazin-3-yl)oxy)piperidine-1-carbonyl)pyrrolidin-2-one, bears the identical substituent ensemble at position 5 of the pyrrolidin-2-one core . In the monoamine reuptake inhibitor patent series (US20120065225A1), the attachment position of the ketone linker on the pyrrolidine/pyrrolidinone ring is explicitly defined as a variable (m = 0 to 3), with distinct exemplified compounds at each position demonstrating that this regiochemical feature modulates transporter subtype selectivity [1]. The 4-position attachment creates a 1,3-relationship between the carbonyl and the lactam nitrogen, whereas the 5-position isomer produces a 1,4-relationship, altering both the conformational ensemble available to the piperidine-pyridazine pharmacophore and the spatial relationship to the N-substituent.

Regiochemistry Monoamine transporter pharmacology Scaffold hopping

Commercial Availability and Research Supply Chain Differentiation

The target compound (CAS 2034481-45-1) is cataloged and commercially available through Life Chemicals, with documented pricing of $148.50 per 20 mg (as of 2023) [1]. The closest structural analog, CAS 2034226-47-4 (N-tetrahydropyranyl variant), is listed by multiple vendors but with differing catalog numbers and purity specifications . This differential in cataloging depth indicates that CAS 2034481-45-1 has been specifically selected or synthesized as a distinct research tool compound within the broader patent series. For procurement decisions, the documented availability of a specific catalog number (F6490-0960 from Life Chemicals) with traceable lot-specific purity data reduces sourcing ambiguity compared to analogs that may require custom synthesis.

Research procurement Compound sourcing Supply chain reliability

Optimal Research Application Scenarios for 1-Methyl-4-(3-((6-methylpyridazin-3-yl)oxy)piperidine-1-carbonyl)pyrrolidin-2-one (CAS 2034481-45-1) Based on Differentiated Evidence


SAR Studies of N-Substituent Effects on Pyrrolidin-2-one Monoamine Reuptake Inhibitors

This compound serves as the N-methyl reference point in a systematic SAR exploration of N-substituent effects within the heteroaryl pyrrolidinyl ketone series. Its XLogP3 of -0.2 and TPSA of 75.6 Ų define the lower lipophilicity boundary of the series, making it the appropriate comparator when evaluating how increasing N-alkyl or N-cycloalkyl bulk modulates transporter selectivity [1]. Researchers should pair this compound head-to-head with the N-tetrahydropyran analog (CAS 2034226-47-4) and other N-substituted variants to derive quantitative SAR relationships linking substituent size and polarity to SERT/NET/DAT inhibition ratios, as contemplated by the patent disclosure [2].

Validation of Hydrophilic Monoamine Transporter Ligands for In Vitro Binding Assays

The target compound's computed XLogP3 of -0.2 is markedly lower than typical CNS monoamine reuptake inhibitors (class median LogP ~3.0–4.0) [3]. This property makes the compound a valuable tool for validating that observed transporter binding is not an artifact of nonspecific membrane partitioning. In radioligand displacement assays using [³H]nisoxetine (NET) or [³H]citalopram (SERT), the compound's low lipophilicity can help differentiate specific active-site binding from lipophilicity-driven membrane accumulation, a known confounding factor for highly lipophilic reuptake inhibitors [3].

Position-4 Pyrrolidin-2-one Regiochemistry as a Scaffold for Fragment-Based or Combinatorial Library Design

With the carbonyl attached at position 4 of the pyrrolidin-2-one, this compound represents a specific regiochemical scaffold point that can be elaborated through parallel synthesis at the pyridazine ring or the piperidine linker. The patent-defined pharmacophore (US20120065225A1) establishes that position-4 carbonyl attachment creates distinct transporter selectivity profiles compared to position-3 or position-5 regioisomers [2]. Procurement of this specific regioisomer enables library design efforts where the pyrrolidin-2-one core connectivity is held constant while variation is introduced at the heteroaryl (Ar) or N-substituent (R1) positions.

Reference Standard for Analytical Method Development and Quality Control of Pyrrolidin-2-one Containing APIs

The compound's well-defined physicochemical profile (5 H-bond acceptors, 0 H-bond donors, rotatable bond count of 3, and complexity index of 459) [1] supports its use as a system suitability standard in HPLC or UPLC method development for pyrrolidin-2-one-containing pharmaceutical candidates. The availability of this compound as a discrete catalog item (Life Chemicals F6490-0960) with documented pricing facilitates its use as a reference material in inter-laboratory reproducibility studies, where batch-to-batch consistency is paramount.

Quote Request

Request a Quote for 1-Methyl-4-(3-((6-methylpyridazin-3-yl)oxy)piperidine-1-carbonyl)pyrrolidin-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.